MMB-FUBINACA
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Overview
Description
Preparation Methods
The synthesis of MMB-FUBINACA involves several steps:
Starting Materials: The synthesis begins with the preparation of the indazole core, which is then functionalized with a 4-fluorobenzyl group.
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone.
Functionalization: The indazole core is then functionalized with a 4-fluorobenzyl group through a nucleophilic substitution reaction.
Coupling Reaction: The functionalized indazole is coupled with a valine derivative to form the final product, this compound.
the general synthetic route involves standard organic synthesis techniques such as nucleophilic substitution, cyclization, and coupling reactions .
Chemical Reactions Analysis
MMB-FUBINACA undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the indazole core.
The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Scientific Research Applications
MMB-FUBINACA has several scientific research applications:
Mechanism of Action
MMB-FUBINACA exerts its effects by acting as a full agonist at the cannabinoid receptors CB1 and CB2 . It binds to these receptors with high affinity, leading to the activation of the endocannabinoid system. This activation results in various physiological and psychological effects, including altered perception, euphoria, and relaxation . The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
MMB-FUBINACA is similar to other synthetic cannabinoids such as AMB-FUBINACA, ADB-FUBINACA, and MDMB-FUBINACA . These compounds share a similar indazole core structure and act as potent agonists at the cannabinoid receptors. this compound is unique in its specific functional groups and binding affinity, which contribute to its distinct pharmacological profile .
Similar Compounds
AMB-FUBINACA: Methyl (2S)-2-{[1-(4-fluorophenyl)methyl]indazole-3-carbonyl}amino}-3-methylbutanoate.
ADB-FUBINACA: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide.
MDMB-FUBINACA: Methyl (2S)-2-{[1-(4-fluorophenyl)methyl]indazole-3-carbonyl}amino}-3,3-dimethylbutanoate.
This compound’s unique structure and high binding affinity make it a compound of interest in both scientific research and forensic analysis.
Properties
CAS No. |
1715016-76-4 |
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Molecular Formula |
C21H22FN3O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C21H22FN3O3/c1-13(2)18(21(27)28-3)23-20(26)19-16-6-4-5-7-17(16)25(24-19)12-14-8-10-15(22)11-9-14/h4-11,13,18H,12H2,1-3H3,(H,23,26) |
InChI Key |
FRFFLYJQPCIIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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